Nesuparib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

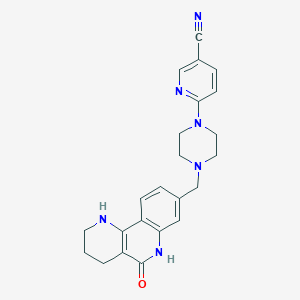

Nesuparib is an orally bioavailable second-generation inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase type 1 and 2 and tankyrase 1 and 2. It has potential chemo/radiosensitizing and antineoplastic activities. Upon oral administration, this compound selectively and simultaneously targets and binds to poly (ADP-ribose) polymerase 1/2 and tankyrase 1/2, preventing poly (ADP-ribose) polymerase-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway .

Méthodes De Préparation

Nesuparib is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a tricyclic derivative compound. The preparation method includes the use of solvents like dimethyl sulfoxide (DMSO) and involves steps such as reconstitution and storage at specific temperatures to maintain stability .

Analyse Des Réactions Chimiques

Nesuparib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and other solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of this compound .

Applications De Recherche Scientifique

Nesuparib has a wide range of scientific research applications. It is primarily used in the study of cancer, particularly in the treatment of fallopian tube cancer, primary peritoneal cancer, and non-small cell lung cancer. It is also being researched for its potential use in treating neuropathic pain, neurodegenerative diseases, and cardiovascular diseases . Additionally, this compound is being investigated in clinical trials for its efficacy and safety in treating various types of cancer, including platinum-resistant ovarian cancer and pancreatic ductal adenocarcinoma .

Mécanisme D'action

Nesuparib exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase and tankyrase. By preventing poly (ADP-ribose) polymerase-mediated DNA repair, this compound enhances the accumulation of DNA strand breaks, promoting genomic instability and leading to apoptosis. This mechanism enhances the cytotoxicity of DNA-damaging agents. Inhibiting tankyrase activity blocks the poly (ADP-ribosyl)ation of multiple target proteins, including various tumor suppressors, thereby stabilizing AXIN and preventing Wnt/beta-catenin signaling .

Comparaison Avec Des Composés Similaires

Nesuparib is similar to other poly (ADP-ribose) polymerase inhibitors, such as niraparib and olaparib. this compound is unique in its dual inhibition of both poly (ADP-ribose) polymerase and tankyrase, which provides a broader range of antineoplastic activities. Other similar compounds include rucaparib and talazoparib, which also target poly (ADP-ribose) polymerase but do not inhibit tankyrase .

Propriétés

Numéro CAS |

2055357-64-5 |

|---|---|

Formule moléculaire |

C23H24N6O |

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30) |

Clé InChI |

GRPXLKXGJAGYSD-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)

![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)

![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)

![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)